molecular formula C29H23Cl2NO4 B15139015 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid

1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B15139015
M. Wt: 520.4 g/mol
InChI Key: GFQRXOXNBQDNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a dichlorophenyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, including the formation of the oxazole ring, the introduction of the dichlorophenyl group, and the cyclopropanation reaction. Common synthetic routes may include:

    Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be accomplished using reagents such as diazomethane or Simmons-Smith reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole: Shares the oxazole and dichlorophenyl groups.

    Cyclopropane-1-carboxylic acid derivatives: Similar cyclopropane ring structure.

Uniqueness: 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of structural features, including the cyclopropane ring, dichlorophenyl group, and oxazole ring

Properties

Molecular Formula

C29H23Cl2NO4

Molecular Weight

520.4 g/mol

IUPAC Name

1-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C29H23Cl2NO4/c30-23-5-2-6-24(31)25(23)26-22(27(36-32-26)18-7-8-18)16-35-21-11-9-17(10-12-21)19-3-1-4-20(15-19)29(13-14-29)28(33)34/h1-6,9-12,15,18H,7-8,13-14,16H2,(H,33,34)

InChI Key

GFQRXOXNBQDNBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5=CC(=CC=C5)C6(CC6)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.